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Compound of Interest

Compound Name: 2-Nitrocinnamic acid

Cat. No.: B092724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and

evaluation of antifungal agents derived from 2-nitrocinnamic acid. The methodologies

described herein are based on established synthetic routes and provide a framework for the

development of novel antifungal compounds. Quantitative data on the antifungal activity of

synthesized derivatives against pathogenic Candida species are presented, along with insights

into their potential mechanisms of action.

Introduction
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains,

necessitates the development of new antifungal agents with novel mechanisms of action.

Cinnamic acid and its derivatives have garnered significant attention due to their broad

spectrum of biological activities, including antifungal properties.[1] The introduction of a nitro

group at the ortho position of the cinnamic acid scaffold can enhance this activity. This

document outlines the synthesis of a series of 2-nitrocinnamic acid esters and evaluates their

efficacy against clinically relevant Candida species.
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A series of fourteen alkyl and aryl esters of (E)-2-nitrocinnamic acid were synthesized and

evaluated for their antifungal activity against various Candida species. The minimum inhibitory

concentration (MIC), the lowest concentration of a substance that prevents visible growth of a

microorganism, was determined for each compound. The results are summarized in the table

below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b092724?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Derivative
Name

C. albicans
(ATCC
90028) MIC
(μM)

C. albicans
(LM-12) MIC
(μM)

C. krusei
(ATCC
6258) MIC
(μM)

C. tropicalis
(ATCC
13803) MIC
(μM)

1

Methyl 2-

nitrocinnamat

e

>873.34 >873.34 >873.34 >873.34

2

Ethyl 2-

nitrocinnamat

e

>835.83 >835.83 >835.83 >835.83

3

Propyl 2-

nitrocinnamat

e

>801.31 >801.31 >801.31 >801.31

4

Isopropyl 2-

nitrocinnamat

e

513.52 513.52 513.52 513.52

5

Butyl 2-

nitrocinnamat

e

>769.45 >769.45 >769.45 >769.45

6

Isobutyl 2-

nitrocinnamat

e

>769.45 >769.45 >769.45 >769.45

7

Pentyl 2-

nitrocinnamat

e

>740.01 >740.01 >740.01 >740.01

8

Isopentyl 2-

nitrocinnamat

e

>740.01 >740.01 >740.01 >740.01

9

Benzyl 2-

nitrocinnamat

e

>688.08 >688.08 >688.08 >688.08
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10

4-

Methylbenzyl

2-

nitrocinnamat

e

>655.84 >655.84 >655.84 >655.84

11

4-

Hydroxybenz

yl 2-

nitrocinnamat

e

>640.16 >640.16 >640.16 >640.16

12

4-

Methoxybenz

yl 2-

nitrocinnamat

e

>628.21 >628.21 >628.21 >628.21

13

3,4-

Methylenedio

xybenzyl 2-

nitrocinnamat

e

>602.81 >602.81 >602.81 >602.81

14

Perillyl 2-

nitrocinnamat

e

390.99 781.98 390.99 781.98

Nystatin

(Control)
- 3.86 3.86 7.72 3.86

Data sourced from Nascimento et al., 2023.[1]

Experimental Protocols
The synthesis of 2-nitrocinnamic acid esters can be achieved through several methods,

including Fischer esterification and the Mitsunobu reaction.[1] Detailed protocols for the

synthesis of the most active compounds, Isopropyl 2-nitrocinnamate (4) and Perillyl 2-

nitrocinnamate (14), are provided below.
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Synthesis of Isopropyl 2-nitrocinnamate via Fischer
Esterification
This protocol describes the acid-catalyzed esterification of 2-nitrocinnamic acid with

isopropanol.

Materials:

2-Nitrocinnamic acid

Isopropanol (anhydrous)

Sulfuric acid (concentrated)

Sodium bicarbonate (saturated aqueous solution)

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Diethyl ether or ethyl acetate

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir plate

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve 2-nitrocinnamic acid (1.0 eq) in an excess of anhydrous

isopropanol (used as both reactant and solvent).
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With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to

the mixture.

Attach a reflux condenser and heat the reaction mixture to a gentle reflux.

Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

Once the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess isopropanol using a rotary evaporator.

Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to

neutralize any unreacted acid), water, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude isopropyl 2-nitrocinnamate.

The crude product can be further purified by column chromatography on silica gel if

necessary.

Synthesis of Perillyl 2-nitrocinnamate via Mitsunobu
Reaction
This protocol is suitable for alcohols that are sensitive to acidic conditions or for achieving

stereochemical inversion.

Materials:

2-Nitrocinnamic acid

Perillyl alcohol

Triphenylphosphine (PPh₃)

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
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Anhydrous tetrahydrofuran (THF)

Sodium bicarbonate (saturated aqueous solution)

Brine (saturated aqueous sodium chloride solution)

Anhydrous sodium sulfate

Ethyl acetate or dichloromethane

Round-bottom flask

Magnetic stirrer and stir plate

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-
nitrocinnamic acid (1.2 eq), perillyl alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in

anhydrous THF.

Cool the mixture to 0 °C in an ice bath.

Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution with vigorous stirring.

Allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC analysis

indicates the consumption of the starting alcohol.

Dilute the reaction mixture with ethyl acetate or dichloromethane.

Filter the mixture to remove the precipitated triphenylphosphine oxide.

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium

bicarbonate solution and brine.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b092724?utm_src=pdf-body
https://www.benchchem.com/product/b092724?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude perillyl 2-nitrocinnamate by column chromatography on silica gel.

Proposed Mechanisms of Antifungal Action
The antifungal activity of cinnamic acid derivatives is believed to stem from their ability to

disrupt essential fungal cellular processes. Two potential mechanisms are highlighted below.

Inhibition of Ergosterol Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common

target for antifungal drugs. Cinnamic acid derivatives may inhibit key enzymes in this pathway,

such as lanosterol 14α-demethylase, leading to the depletion of ergosterol and the

accumulation of toxic sterol intermediates. This disruption of membrane integrity ultimately

results in fungal cell death.
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Caption: Inhibition of the ergosterol biosynthesis pathway.

Inhibition of Benzoate 4-Hydroxylase (CYP53)
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CYP53 is a cytochrome P450 enzyme that is unique to fungi and plays a crucial role in the

detoxification of benzoate, a key metabolic intermediate.[2] Inhibition of CYP53 by 2-
nitrocinnamic acid derivatives can lead to the accumulation of toxic benzoic acid, disrupting

fungal metabolism and causing cell death. This represents a promising target for the

development of selective antifungal agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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